

# In Vivo Efficacy Assessment of IMM-01: Application Notes and Protocols

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## Compound of Interest

Compound Name: IMM-01

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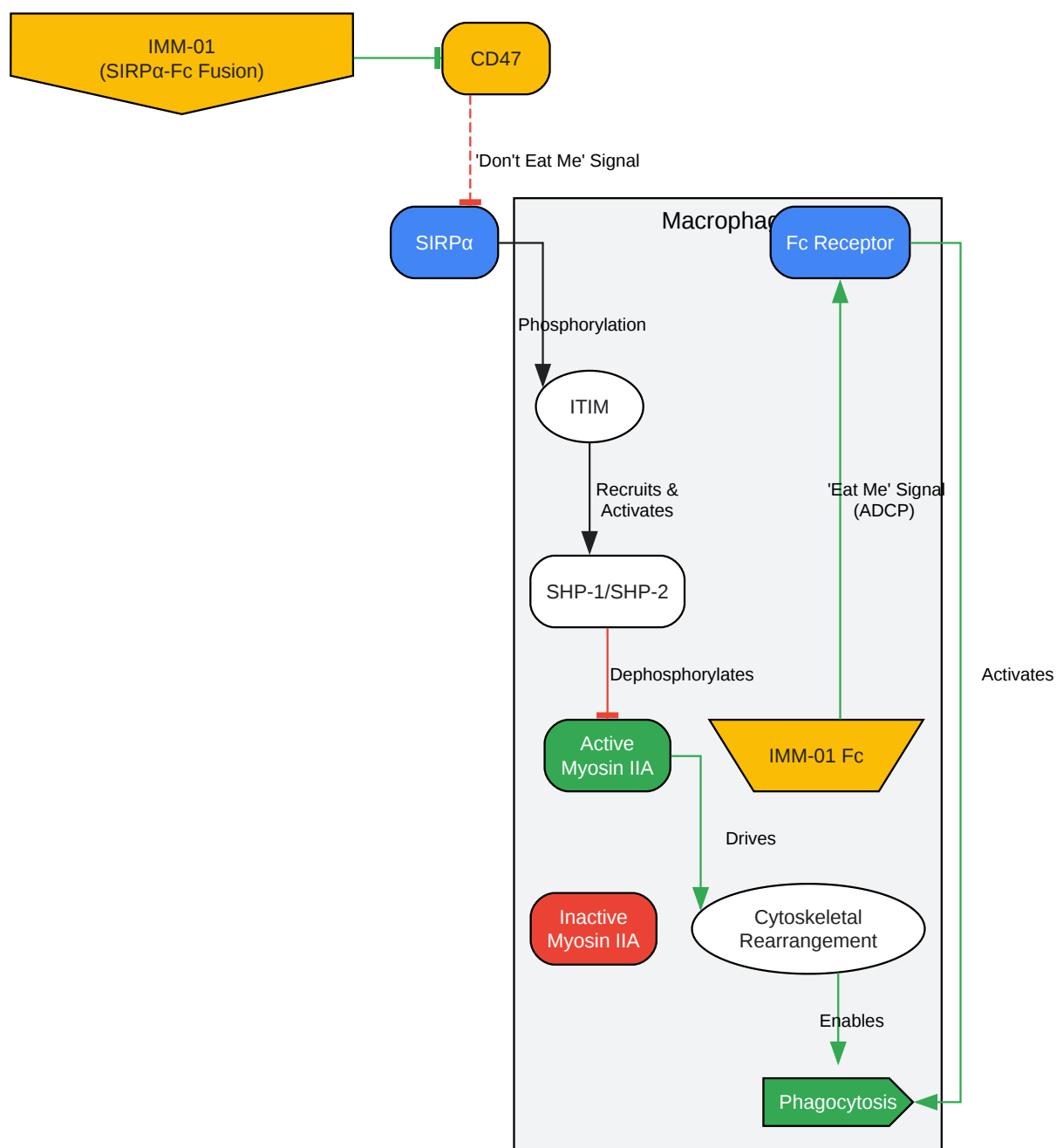
## Introduction

**IMM-01** is a novel recombinant human signal regulatory protein  $\alpha$  (SIRP $\alpha$ )-IgG1 Fc fusion protein designed to target the CD47/SIRP $\alpha$  immune checkpoint pathway.[1][2] CD47, often referred to as a "don't eat me" signal, is frequently overexpressed on the surface of various cancer cells, enabling them to evade phagocytosis by macrophages.[3] **IMM-01** exerts a dual anti-tumor effect by blocking the interaction between CD47 on tumor cells and SIRP $\alpha$  on macrophages, thereby inhibiting the "don't eat me" signal.[2][4] Simultaneously, the Fc portion of **IMM-01** can engage Fc receptors on macrophages, activating a "pro-phagocytic" signal. This dual mechanism enhances macrophage-mediated antibody-dependent cellular phagocytosis (ADCP) of tumor cells.[2][4] Preclinical studies have demonstrated that **IMM-01** has potent anti-tumor activity, both as a monotherapy in hematological malignancies and in combination with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, in solid tumors.[2][4][5][6] A key feature of **IMM-01** is its minimal binding to human red blood cells, which mitigates the risk of severe hemolysis, a common side effect of some CD47-targeting antibodies.[1]

These application notes provide detailed protocols for assessing the in vivo efficacy of **IMM-01** in preclinical mouse models, including tumor xenograft establishment, treatment regimens, and methods for evaluating anti-tumor responses and the underlying immunological mechanisms.

## IMM-01 Signaling Pathway

**IMM-01**'s mechanism of action is centered on modulating macrophage activity. By blocking the CD47-SIRP $\alpha$  interaction, **IMM-01** relieves the inhibition of phagocytosis. The binding of CD47 to SIRP $\alpha$  on macrophages leads to the phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRP $\alpha$ .<sup>[7]</sup> This, in turn, recruits and activates the phosphatases SHP-1 and SHP-2.<sup>[2]</sup> These phosphatases dephosphorylate downstream effector molecules, including non-muscle myosin IIA, which is crucial for the cytoskeletal rearrangements required for phagocytosis.<sup>[2]</sup> By inhibiting this signaling cascade, **IMM-01** promotes the phagocytic activity of macrophages against tumor cells.



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Caption: **IMM-01** dual signaling pathway in macrophages.

## Experimental Protocols

### In Vivo Tumor Xenograft Models

This model is suitable for evaluating the efficacy of **IMM-01** against a hematological malignancy.

- Cell Culture: Culture Daudi cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Animal Strain: Use immunodeficient mice such as NOD/SCID or NSG, 6-8 weeks old.
- Cell Implantation:
  - Harvest Daudi cells during the logarithmic growth phase.
  - Wash the cells twice with sterile phosphate-buffered saline (PBS).
  - Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of  $1 \times 10^7$  cells/mL.
  - Subcutaneously inject 100 µL of the cell suspension ( $1 \times 10^6$  cells) into the right flank of each mouse.
- Tumor Monitoring:
  - Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days once the tumors become palpable.
  - Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
  - Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm<sup>3</sup>.

This model mimics disseminated lymphoma and is useful for survival studies.

- Cell Culture: Culture Raji cells as described for Daudi cells.
- Animal Strain: Use immunodeficient mice (NOD/SCID or NSG), 6-8 weeks old.

- Cell Implantation:
  - Prepare Raji cells as described for the Daudi model.
  - Resuspend the cells in sterile PBS at a concentration of  $1.5 \times 10^7$  cells/mL.
  - Inject 100  $\mu$ L of the cell suspension ( $1.5 \times 10^6$  cells) intravenously via the tail vein.
- Monitoring:
  - Monitor the health of the mice daily, including body weight, activity, and signs of disease progression (e.g., hind-limb paralysis).
  - Survival is the primary endpoint for this model.

## IMM-01 Treatment Regimens

- Formulation: Reconstitute lyophilized **IMM-01** in sterile water for injection or PBS to the desired stock concentration.
- Dosing: A dose of 5 mg/kg has been shown to be effective in preclinical models.[8]
- Administration: Administer **IMM-01** via intraperitoneal (IP) or intravenous (IV) injection.
- Frequency: Administer twice weekly for the duration of the study.
- **IMM-01** Administration: Follow the monotherapy protocol for **IMM-01** administration (5 mg/kg, IP or IV, twice weekly).
- Anti-PD-1 Antibody Administration:
  - Dosing: Administer an anti-mouse PD-1 antibody at a dose of 10 mg/kg.
  - Administration: Administer via IP injection.
  - Frequency: Administer twice weekly, on the same days as **IMM-01**.

## Efficacy Assessment

- Procedure:
  - Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
  - Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
  - At the end of the study, euthanize the mice and excise the tumors.
  - Weigh the excised tumors.
- Data Analysis:
  - Calculate the TGI (%) using the formula:  $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$ . A TGI of 97.48% has been reported for **IMM-01** in a Daudi xenograft model.[\[8\]](#)
  - Plot the mean tumor volume  $\pm$  SEM for each group over time.
- Procedure:
  - For orthotopic models, monitor mice daily for signs of morbidity.
  - Euthanize mice when they reach a predetermined humane endpoint (e.g., >20% body weight loss, hind-limb paralysis, or other signs of distress).
  - Record the date of death or euthanasia for each mouse.
- Data Analysis:
  - Generate Kaplan-Meier survival curves for each treatment group.
  - Perform statistical analysis (e.g., log-rank test) to compare survival between groups.

## Immunological Analysis Protocols

### Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol allows for the quantification of various immune cell populations within the tumor microenvironment.

- Tumor Digestion:
  - Excise tumors at the end of the study and mince them into small pieces.
  - Digest the tumor tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with gentle agitation.
  - Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
- Staining and Analysis:
  - Count the cells and stain with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80 for macrophages).
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data to determine the percentage and absolute number of different immune cell populations within the tumor.

## Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

This method provides spatial information on the infiltration of cytotoxic T cells into the tumor.

- Tissue Preparation:
  - Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
  - Cut 4-5 µm sections and mount them on slides.
- Staining:
  - Deparaffinize and rehydrate the tissue sections.
  - Perform antigen retrieval using a citrate-based buffer.
  - Block endogenous peroxidase activity and non-specific binding.

- Incubate with a primary antibody against CD8.
- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
- Analysis:
  - Visualize the stained slides under a microscope.
  - Quantify the number of CD8+ T cells per unit area of the tumor.

## Cytokine Profiling by ELISA

This assay measures the levels of key cytokines in the serum of treated mice.

- Sample Collection:
  - Collect blood from mice via cardiac puncture or retro-orbital bleeding at the end of the study.
  - Allow the blood to clot and centrifuge to separate the serum.
- ELISA Procedure:
  - Use commercially available ELISA kits for cytokines of interest (e.g., IFN- $\gamma$ , TNF- $\alpha$ ).
  - Follow the manufacturer's instructions for the assay.
  - Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

## Data Presentation

### Quantitative Data Summary

Table 1: Tumor Growth Inhibition in Daudi Xenograft Model

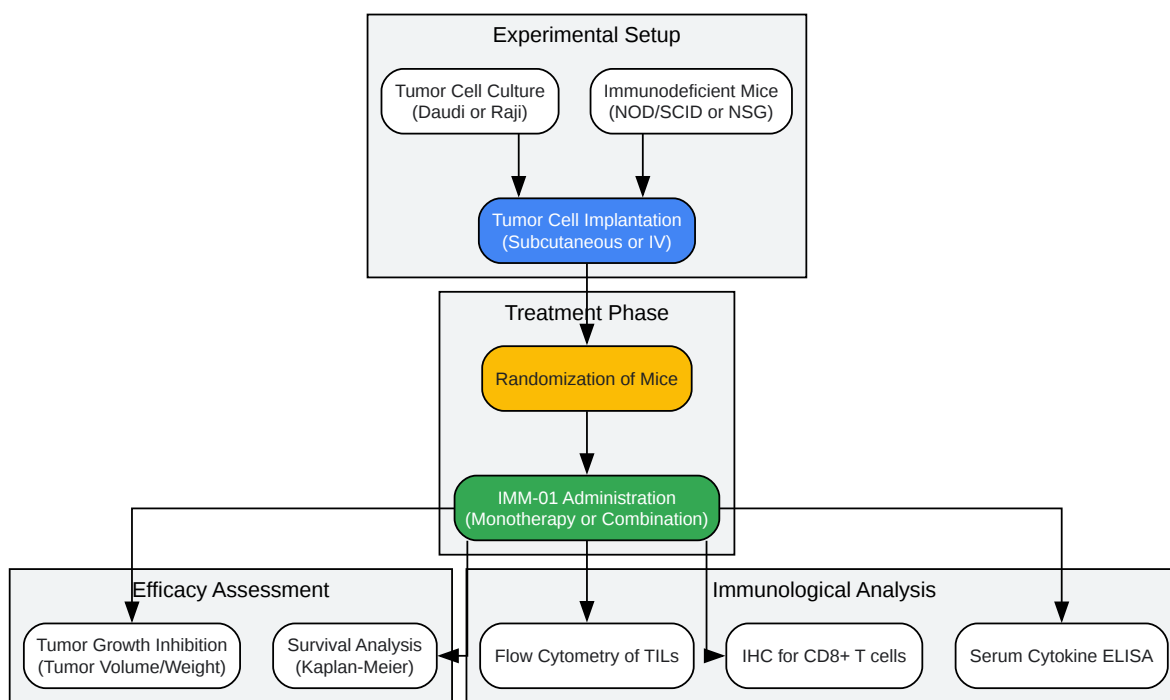


Treatment Group	Dose (mg/kg)	Mean Tumor Volume (mm <sup>3</sup> ) at Day 24 ± SEM	Tumor Growth Inhibition (%)
Vehicle Control	-	[Insert Data]	-
IMM-01	5	[Insert Data]	97.48[8]

Table 2: Survival in Raji Orthotopic Model

Treatment Group	Dose (mg/kg)	Median Survival (days)	% Survival at Day 80
Vehicle Control	-	[Insert Data]	[Insert Data]
IMM-01	5	[Insert Data]	>60[8]
Rituximab	5	[Insert Data]	[Insert Data]
IMM-01 + Rituximab	5 + 5	[Insert Data]	100[8]

## Experimental Workflow and Logical Relationships



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Caption: Workflow for in vivo efficacy assessment of **IMM-01**.

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